Lipophilicity Tuning: The 1-Methyl Substituent Lowers XLogP3-AA by Approximately 1.8 Log Units Relative to the Non-Methylated Cyclobutylalanine Scaffold
Incorporation of the 1-methyl group onto the cyclobutane ring of the target compound reduces the calculated partition coefficient (XLogP3-AA = -1 for the racemic 2-amino-3-(1-methylcyclobutyl)propanoic acid) compared with experimentally derived LogP values of 0.78 to 1.29 for (2R)-2-amino-3-cyclobutylpropanoic acid (D-cyclobutylalanine), which lacks the methyl substituent [1]. This ~1.8–2.3 log unit shift toward greater hydrophilicity implies that the methylcyclobutyl analog will exhibit lower membrane permeability and reduced non-specific protein binding relative to the parent cyclobutylalanine, a property that can be exploited when designing solubilising side-chain modifications [2].
| Evidence Dimension | Lipophilicity (XLogP3-AA / LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = -1 (racemic 2-amino-3-(1-methylcyclobutyl)propanoic acid, CAS 1849185-75-6) |
| Comparator Or Baseline | (2R)-2-amino-3-cyclobutylpropanoic acid (D-cyclobutylalanine, CAS 174266-00-3): experimentally measured LogP = 0.78–1.29 |
| Quantified Difference | Δ(LogP) ≈ 1.8–2.3 log units; target compound is substantially more hydrophilic |
| Conditions | Computed XLogP3-AA (PubChem) vs. experimentally measured LogP (ChemSrc, MolBase). Values are for the free amino acid zwitterionic form at 25 °C unless otherwise noted. |
Why This Matters
A 2-log-unit difference in lipophilicity can shift predicted membrane permeability by >10-fold and alter microsomal metabolic stability, making the methylcyclobutyl analog preferable when aqueous solubility or reduced off-target partitioning is required.
- [1] PubChem. 2-Amino-3-(1-methylcyclobutyl)propanoic acid (CID 129050670). XLogP3-AA = -1. National Center for Biotechnology Information. View Source
- [2] MolBase. (2R)-2-amino-3-cyclobutylpropanoic acid. CAS 174266-00-3. LogP: 1.2888. View Source
